![molecular formula C10H12N2O2 B1289110 8-Méthoxy-4,5-dihydro-1H-benzo[b][1,4]diazépin-2(3H)-one CAS No. 36093-58-0](/img/structure/B1289110.png)
8-Méthoxy-4,5-dihydro-1H-benzo[b][1,4]diazépin-2(3H)-one
Vue d'ensemble
Description
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Applications De Recherche Scientifique
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the interaction of benzodiazepines with biological targets, such as GABA receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It’s worth noting that benzodiazepine derivatives have been designed as agonists and antagonists of various receptor subtypes .
Mode of Action
Benzodiazepine derivatives are known to interact with their targets, causing changes that can lead to various physiological effects .
Biochemical Pathways
It’s known that benzodiazepine derivatives can influence a variety of physiological processes .
Pharmacokinetics
For studies of pharmacokinetics and drug metabolism of similar compounds, versions with a metabolically suitable carbon-14 label were required .
Result of Action
Benzodiazepine derivatives are known to have a multitude of interesting pharmacological activities .
Analyse Biochimique
Biochemical Properties
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptor, a key neurotransmitter receptor in the central nervous system. The compound binds to the GABA receptor, enhancing its inhibitory effects, which leads to its anxiolytic and sedative properties. Additionally, it may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the GABA receptor leads to hyperpolarization of neurons, reducing neuronal excitability. This effect is crucial in its anxiolytic and sedative actions. Moreover, it may affect the expression of genes involved in neurotransmitter synthesis and release, further modulating neuronal activity .
Molecular Mechanism
The molecular mechanism of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its binding interactions with biomolecules. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride channel opening, leading to hyperpolarization and reduced neuronal excitability. Additionally, it may inhibit or activate certain enzymes, influencing metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained anxiolytic and sedative effects, with minimal adverse effects .
Dosage Effects in Animal Models
The effects of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects. At higher doses, it may cause toxicity, including respiratory depression and motor impairment. Threshold effects have been observed, where a minimal effective dose produces the desired pharmacological effects, while higher doses increase the risk of adverse effects .
Metabolic Pathways
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism is crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one within cells and tissues are essential for its pharmacological effects. The compound is transported across cell membranes via passive diffusion and may interact with specific transporters or binding proteins. Its distribution within tissues is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one affects its activity and function. The compound may localize to specific compartments or organelles within cells, such as the endoplasmic reticulum or mitochondria. Targeting signals or post-translational modifications may direct the compound to these locations, influencing its interactions with biomolecules and its overall pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzophenone with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups, which can significantly alter the compound’s pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its methoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation may result in different binding affinities and efficacies at the GABA-A receptor compared to other benzodiazepines .
Propriétés
IUPAC Name |
7-methoxy-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(13)4-5-11-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNZUFSNDWUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622281 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-58-0 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


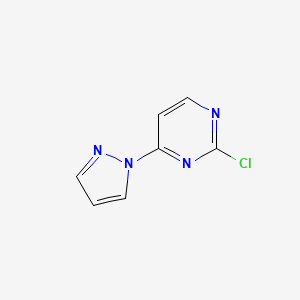

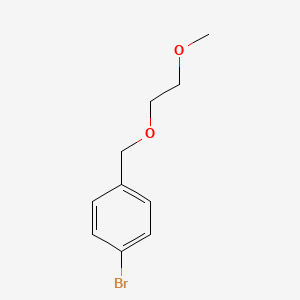

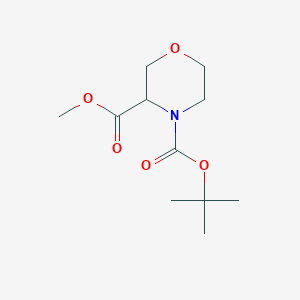

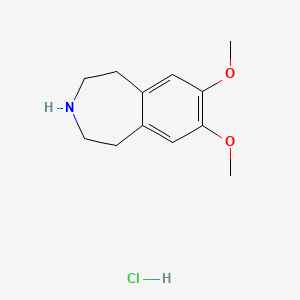

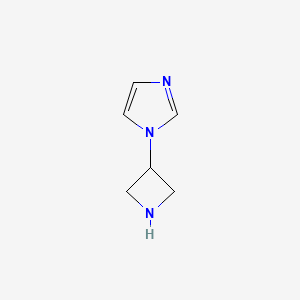
![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)


